Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the acetylthio group: This step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride.
Amidation reaction: The acetylthio derivative is then reacted with an appropriate amine to form the acetamido group.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: It serves as a lead compound for the development of new drugs.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminobenzo[d]thiazole-5-carboxylate
- 2-(Benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
Uniqueness
Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylthio and acetamido groups enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-7(16)20-6-11(17)15-13-14-9-4-3-8(12(18)19-2)5-10(9)21-13/h3-5H,6H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINJUXRHUVMLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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